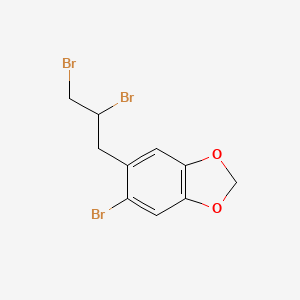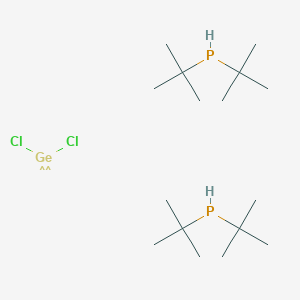
Di-tert-butylphosphane--dichloro-lambda~2~-germane (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of both phosphorus and germanium atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) typically involves the reaction of di-tert-butylphosphine with germanium tetrachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)2PH+GeCl4→(C4H9)2PGeCl2+2HCl
Industrial Production Methods
In an industrial setting, the production of Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) may involve large-scale reactions using similar reagents and conditions. The process is optimized to maximize yield and purity while minimizing the production of by-products.
化学反応の分析
Types of Reactions
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl or aryl lithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organogermanium compounds.
科学的研究の応用
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal centers and facilitate various catalytic processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus and organogermanium compounds.
作用機序
The mechanism by which Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) exerts its effects involves its interaction with molecular targets such as metal centers in catalytic systems. The phosphorus and germanium atoms in the compound can coordinate with metals, influencing the reactivity and selectivity of the catalytic processes. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.
類似化合物との比較
Similar Compounds
Di-tert-butylchlorophosphine: This compound is similar in structure but lacks the germanium atom. It is used as a ligand in various catalytic reactions.
Tri-tert-butylphosphine: Another related compound, which has three tert-butyl groups attached to the phosphorus atom. It is also used in catalysis and coordination chemistry.
Uniqueness
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) is unique due to the presence of both phosphorus and germanium atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only phosphorus or germanium.
特性
CAS番号 |
54677-63-3 |
|---|---|
分子式 |
C16H38Cl2GeP2 |
分子量 |
436.0 g/mol |
InChI |
InChI=1S/2C8H19P.Cl2Ge/c2*1-7(2,3)9-8(4,5)6;1-3-2/h2*9H,1-6H3; |
InChIキー |
PGGUQOCBLFRAQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.Cl[Ge]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)
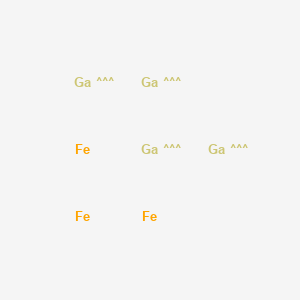

![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
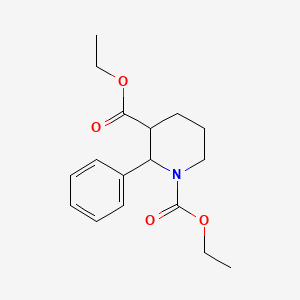



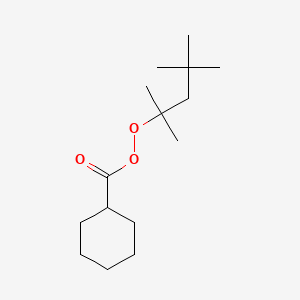
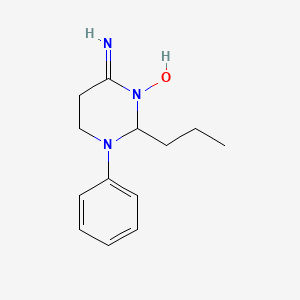
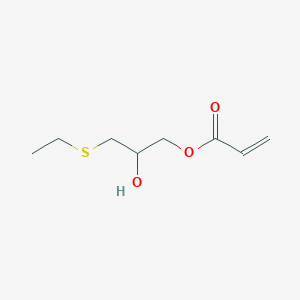
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
